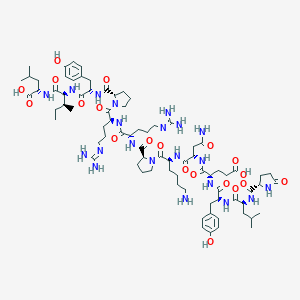

Neurotensin

描述

属性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJGZPGTCUMMOT-ISULXFBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H121N21O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39379-15-2, 55508-42-4, 64088-62-6 | |

| Record name | Neurotensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039379152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin (ox) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055508424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin, tyr(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064088626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROTENSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHB61LG5QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Neurotensin Receptor Systems and Ligand Interactions

Classification and Molecular Architecture of Neurotensin Receptors

This compound receptors are integral membrane proteins that mediate the cellular responses to this compound binding. They are classified based on their structural features, signaling mechanisms, and affinity for this compound.

This compound Receptor 1 (NTSR1): High-Affinity G-Protein Coupled Receptor

This compound Receptor 1 (NTSR1), also known as NTR1 or NT-R-1, is a prototypical member of the Class A G-protein coupled receptor (GPCR) superfamily wikipedia.orgproteopedia.orgmdpi.com. Its molecular architecture is characterized by the canonical seven transmembrane α-helices, connected by extracellular and intracellular loops, with an extracellular N-terminus and an intracellular C-terminus wikipedia.orgproteopedia.orgatlasgeneticsoncology.org. High-resolution structural studies, including cryo-electron microscopy (cryo-EM) and X-ray crystallography, have elucidated its structure in complex with various ligands and signaling partners, revealing a hydrophobic binding pocket primarily formed by extracellular loops ECL2 and ECL3, and transmembrane regions TM6 and TM7 wikipedia.orgproteopedia.orgnih.govrcsb.orguniprot.org.

NTSR1 exhibits high affinity for this compound, with binding affinities often reported in the sub-nanomolar range nih.govdomainex.co.uk. Upon binding of this compound or its active fragment NT(8-13), NTSR1 undergoes conformational changes that enable coupling to heterotrimeric G proteins. Primarily, NTSR1 couples to Gαq/11 subunits, initiating signaling cascades that involve the activation of phospholipase C (PLC), leading to increased intracellular calcium (Ca²⁺) mobilization and protein kinase C (PKC) activation nih.govinnoprot.comaacrjournals.orgresearchgate.net. It can also signal through other G protein subtypes, including Gi/o, Gs, G12, and GoA, contributing to a diverse array of cellular responses researchgate.netmedchemexpress.com. Furthermore, NTSR1 can interact with β-arrestins following phosphorylation of its intracellular loops and C-terminus, a process critical for receptor desensitization, internalization, and the initiation of β-arrestin-mediated signaling pathways atlasgeneticsoncology.orgnih.govrcsb.org.

This compound Receptor 2 (NTSR2): Low-Affinity G-Protein Coupled Receptor

This compound Receptor 2 (NTSR2) is another member of the GPCR superfamily, sharing significant homology with NTSR1 nih.gov. Like NTSR1, it possesses the characteristic seven transmembrane α-helical structure. However, NTSR2 displays a considerably lower binding affinity for this compound compared to NTSR1 nih.gov. The binding of this compound to NTSR2 can be inhibited by levocabastine, a histamine (B1213489) H1 receptor antagonist, and while the non-peptide antagonist SR48692 binds NTSR1 with higher affinity, it exhibits lower affinity for NTSR2 nih.gov. NTSR2 has been shown to couple to G protein subtypes such as Gi/o and Gs, mediating different signaling outcomes than NTSR1 nih.govresearchgate.net. Its precise physiological roles and signaling mechanisms are less extensively characterized than those of NTSR1.

This compound Receptor 3 (NTSR3/Sortilin/gp85): Non-G-Protein Coupled Receptor and Co-receptor Functions

This compound Receptor 3 (NTSR3), also known as Sortilin or gp85, represents a distinct class of this compound binding proteins, as it is not a GPCR nih.gov. NTSR3 belongs to the VPS10P domain family and is characterized by a single transmembrane domain nih.gov. Its primary role in the this compound system is that of a co-receptor, particularly for NTSR1. NTSR3 can enhance the binding affinity and signaling efficacy of NTSR1. Independently, NTSR3 can also bind this compound, potentially mediating the clearance and degradation of the peptide from the extracellular fluid, acting as a scavenger receptor nih.govnih.gov. It does not signal through G-protein dependent pathways in the manner of NTSR1 and NTSR2.

Ligand Binding and Receptor Activation Mechanisms

The interaction between this compound and its receptors involves specific binding events that trigger conformational changes, leading to downstream cellular responses.

Agonist Properties and Receptor Activation by this compound and Analogs

This compound (NT) is the endogenous tridecapeptide agonist that binds to both NTSR1 and NTSR2 nih.gov. The C-terminal fragment, This compound(8-13) (B549770) [NT(8-13)], is recognized as a potent and highly efficacious agonist, particularly for NTSR1 proteopedia.orgmedchemexpress.com. The binding of these agonists to the extracellular domain of the receptor initiates a cascade of conformational changes that propagate through the transmembrane helices to the intracellular face of the receptor proteopedia.orgmdpi.com. This process primes the receptor for interaction with intracellular transducer proteins, primarily G proteins.

The activation of NTSR1 by this compound leads to the recruitment and activation of Gαq/11, which in turn activates PLC, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates PKC, initiating downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade nih.govaacrjournals.orgresearchgate.net. This activation can promote cell proliferation, survival, migration, and invasion in various cell types, including cancer cells atlasgeneticsoncology.orgaacrjournals.org.

A variety of synthetic this compound analogs and modulators have been developed to probe NTSR1 pharmacology. These include selective agonists, partial agonists, and antagonists, as well as allosteric modulators. For instance, SBI-553 is a positive allosteric modulator (PAM) that selectively activates β-arrestin pathways over Gq signaling, while SBI-810 is a β-arrestin-biased allosteric modulator that antagonizes Gq and Gi1 signaling but is permissive for GoA and G12 activation medchemexpress.comacs.orgbiorxiv.org. Such biased ligands offer potential for developing therapeutics with reduced side effects by selectively targeting specific signaling pathways biorxiv.org.

Characterization of Opioid-Neurotensin Hybrid Peptidomimetics

The limitations associated with traditional opioid analgesics, such as the development of tolerance, dependence, and significant side effects, have spurred the development of novel therapeutic strategies. One such strategy involves the design of multitarget ligands, or hybrid molecules, that combine pharmacophores from different classes of drugs known to modulate pain pathways. Opioid-neurotensin (OPNT) hybrid peptidomimetics represent a promising class of these compounds, aiming to leverage the potent analgesic properties of opioids with the distinct, non-opioid-mediated antinociceptive effects of this compound.

Rationale for Hybrid Design

The rationale behind creating OPNT hybrids stems from the observation that both opioid receptors (primarily μ-opioid receptor, MOP, and δ-opioid receptor, DOP) and this compound receptors (NTSR1 and NTSR2) are involved in pain perception and modulation researchgate.netacs.orgnih.govunivie.ac.at. By fusing an opioid agonist moiety with a this compound analog, researchers aim to develop compounds that can simultaneously engage multiple pain-regulating systems. This dual-targeting approach holds the potential for:

Synergistic Analgesia: Combining actions on distinct pathways may lead to enhanced pain relief compared to single-target agents.

Reduced Side Effects: Targeting NTSR2, which is associated with analgesia without the typical opioid side effects like respiratory depression or constipation, is a key objective. Selective MOR-NTS2 ligands are particularly sought after umanitoba.canih.gov.

Improved Pharmacokinetics: Modifications to peptide structures can enhance metabolic stability and prolong the duration of action.

Synthesis and Structural Features

The synthesis of OPNT hybrid peptidomimetics typically involves conjugating a modified opioid peptide fragment with a this compound fragment, often the C-terminal NT(8-13) sequence. These hybrids are constructed using solid-phase peptide synthesis (SPPS) and often incorporate structural modifications to improve their pharmacological properties. These modifications can include:

Constrained Dipeptides: Using non-natural amino acids or cyclic structures to rigidify specific regions of the peptide, which can enhance receptor affinity and selectivity acs.orgnih.govacs.org. Examples include the use of aminobenzazepinone (Aba) as a Phe mimetic acs.org.

Unnatural Amino Acids: Incorporating residues like β3-homo amino acids or modified amino acids (e.g., Tic derivatives) to increase proteolytic stability and fine-tune receptor interactions researchgate.netacs.orgumanitoba.canih.gov.

Linker Variations: Modifying the length and composition of the linker connecting the opioid and this compound pharmacophores to optimize the spatial arrangement and interaction with both receptor types mdpi.com.

Pharmacological Characterization

The characterization of these hybrid peptidomimetics involves a series of in vitro assays to determine their affinity and functional activity at their intended targets. Key assessments include:

Radioligand Binding Assays: These assays measure the ability of the hybrid compounds to displace radiolabeled ligands from their respective receptors (MOP, DOP, NTSR1, NTSR2). Binding affinities are typically expressed as inhibition constants (Ki values).

Functional Assays: These evaluate the ability of the hybrids to activate or inhibit downstream signaling pathways, such as G protein (Gαi1) activation or β-arrestin-2 recruitment, following receptor binding nih.gov.

The goal is to identify compounds with high affinity for opioid receptors (particularly MOP) and potent, selective binding to NTSR2, while minimizing affinity for NTSR1, which has been linked to adverse effects like hypotension umanitoba.canih.gov.

Molecular and Cellular Mechanisms of Neurotensin Signaling

Neurotensin Biosynthesis and Post-Translational Modifications

The synthesis of this compound begins with the transcription of the this compound/neuromedin N (NT/N) gene, followed by post-translational modifications that yield the mature peptide.

Regulation of this compound Gene (NT/N) Expression

The expression of the NT/N gene is tightly regulated by a complex interplay of transcription factors, signaling pathways, and epigenetic modifications. The promoter region of the NT/N gene contains several regulatory elements, including cyclic AMP response element (CRE)/AP-1-like motifs, glucocorticoid response elements (GREs), and AP-1 sites oup.comnih.govplos.org.

Transcription Factors and Signaling Pathways: Estrogen has been shown to enhance this compound transcription through the activation of cyclic AMP (cAMP) signaling pathways, leading to the phosphorylation of cAMP response element-binding protein (CREB) wikipedia.org. The Ras signaling pathway also plays a role in NT/N gene expression, regulating it at the transcriptional level jci.org. Specifically, c-Jun has been observed to synergize with glucocorticoids to activate the NT/N promoter, with Fos family proteins modulating this interaction oup.com. Furthermore, transcription factors such as c-Jun, JunD, CREB, ATF-1, ATF-2, and CREB bind to the proximal CRE/AP-1-like motif critical for constitutive NT/N gene expression nih.govplos.orggenecards.org. The orphan nuclear receptor NR2F2 also influences NT/N expression, with its C-terminal domain repressing transcription and its N-terminal domain antagonizing this effect nih.gov.

Epigenetic Regulation: DNA methylation significantly impacts NT/N gene expression. Methylation of NT/N promoter constructs in vitro leads to a substantial reduction in promoter activity. Conversely, treatment with demethylating agents like 5-azacytidine (B1684299) induces NT/N expression, indicating a role for DNA methylation in regulating this gut endocrine gene physiology.orgoncotarget.com. Promoter methylation has also been implicated in the differential expression of this compound receptors, NTSR1 and NTSR2, in neuroendocrine tumor cells oncotarget.com.

Table 1: Key Factors Regulating this compound (NT/N) Gene Expression

| Regulatory Element/Region | Transcription Factor(s) / Binding Proteins | Signaling Pathway / Modulator | Reference |

| NT/N Promoter | AP-1, CREB/ATF proteins | cAMP signaling, Estrogen | oup.comwikipedia.org |

| NT/N Promoter | c-Jun, Glucocorticoid Receptor | Glucocorticoids | oup.com |

| NT/N Promoter | Ras pathway | Growth factors | jci.org |

| NT/N Promoter | NR2F2 | Lipid metabolism regulation | nih.gov |

| NT/N Promoter | DNA methylation | Epigenetic silencing | physiology.orgoncotarget.com |

| NTSR1 Promoter | Sp1, AP-2 | - | plos.org |

| NTSR2 Promoter | CREB, Oct-2, Ikarous-2, GATA-2 | - | plos.org |

Precursor Processing and Peptide Maturation

This compound is initially synthesized as a larger precursor protein, the pro-neurotensin/neuromedin N (pro-NT/NN) precursor, which is approximately 169-170 amino acids long wikipedia.orguniprot.org. This precursor molecule contains the sequences for both this compound (a 13-amino acid peptide) and neuromedin N (NN), separated and flanked by paired basic amino acid residues (lysine-arginine) wikipedia.orgnih.gov.

Cleavage Sites and Enzymes: The pro-NT/NN precursor possesses four potential cleavage sites, marked by lysine-arginine dibasic residues, which are targets for proteolytic maturation enzymes, primarily prohormone convertases (PCs) nih.govnih.gov. The specific PC enzymes involved (e.g., PC1, PC2, PC5A) and their expression patterns contribute to tissue-specific processing, yielding different peptide forms in various organs frontiersin.org. For instance, in the brain, processing yields this compound and neuromedin N, while in the intestine, larger forms of neuromedin N are also produced frontiersin.orgbiolife-publisher.itnih.gov.

Mature Peptides and Fragments: The cleavage process generates mature this compound (pyroGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH) wikipedia.org. Additionally, fragments such as a large this compound (140 amino acids) and a large neuromedin (125 amino acids) are produced frontiersin.org. A specific fragment from amino acid 24-140 is stable in human serum and can serve as a biomarker for NT release frontiersin.org. The C-terminal portion of this compound, particularly the last six amino acids, is critical for its full biological activity wikipedia.orgebi.ac.uk.

Metabolic Stability: The mature this compound peptide is susceptible to degradation by various endopeptidases, including metalloendopeptidases like MME (neprilysin) and others that cleave at specific sites, such as Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12, leading to a short half-life frontiersin.org.

Table 2: this compound (NT) Precursor Processing and Maturation Products

| Precursor Region/Site | Cleavage Enzyme(s) | Resulting Peptide(s)/Fragment(s) | Significance/Notes | Reference |

| Pro-NT/NN precursor | Prohormone Convertases (PC1, PC2, PC5A) | This compound (NT), Neuromedin N (NN), Large NT, Large NN | Tissue-specific processing | wikipedia.orguniprot.orgnih.govfrontiersin.orgbiolife-publisher.it |

| NT(8-13) cleavage sites | Metalloendopeptidases (e.g., MME) | NT(8-13) fragments | Short half-life due to degradation | frontiersin.org |

| Within precursor | Lys-Arg dibasic residues | Various intermediate peptides | Regional variation in cleavage extent | nih.govnih.gov |

| NT/NN precursor | Unknown | Fragment (24-140 aa) | Stable in serum, potential biomarker | frontiersin.org |

Intracellular Signaling Cascades Initiated by this compound Receptors

This compound exerts its diverse cellular effects by binding to its receptors, primarily NTR1, NTR2, and NTR3, which then initiate intracellular signaling cascades.

G-Protein Coupled Receptor Pathways (e.g., Phospholipase C Activation, Intracellular Calcium Mobilization)

NTR1 and NTR2 are G-protein coupled receptors (GPCRs) belonging to Class A ebi.ac.ukencyclopedia.pub. NTR1 is predominantly coupled to Gαq/11 proteins frontiersin.orgfrontiersin.orgatlasgeneticsoncology.org. Upon binding of this compound, NTR1 activation triggers the activation of Phospholipase C (PLC) frontiersin.orgencyclopedia.pubfrontiersin.org.

PLC Activation and Second Messenger Generation: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) frontiersin.orgencyclopedia.pubfrontiersin.org.

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca++) into the cytosol frontiersin.orgencyclopedia.pubfrontiersin.orgnih.govoup.com. This compound also stimulates calcium influx through membrane channels, contributing to the rise in intracellular calcium concentration ([Ca2+]i) nih.gov. This increase in intracellular calcium is a critical event for many this compound-mediated cellular responses frontiersin.orgfrontiersin.org.

PKC Activation: DAG, along with the released Ca++, activates Protein Kinase C (PKC) frontiersin.orgencyclopedia.pubfrontiersin.org. PKC is a family of enzymes that phosphorylate various downstream targets, influencing a wide range of cellular processes.

Other Pathways: this compound binding to NTR1 can also lead to the activation of other pathways, including the modulation of adenylyl cyclase activity, which can affect cyclic AMP (cAMP) levels ebi.ac.ukpatsnap.com. NTR3 binding is associated with pathways involving beta-catenin, TrkB, Rho, Rac1, PKC, AC, integrin, PI3K, FAK, and EGFR encyclopedia.pub.

Table 3: this compound Receptor Signaling Pathways

| Receptor | G-Protein Coupling | Key Downstream Effectors | Activated Pathways | Notes | Reference |

| NTR1 | Gαq/11 | PLC, IP3, DAG, Ca++, PKC | PLC/IP3/Ca++, PKC | Activation of intracellular calcium mobilization and PKC. | frontiersin.orgencyclopedia.pubfrontiersin.org |

| NTR1 | Gαi/o | Adenylyl cyclase inhibition | cAMP modulation | Can inhibit cAMP production. | ebi.ac.ukpatsnap.com |

| NTR2 | G-protein coupled | - | MAPK activation | Triggers MAPK signaling. | encyclopedia.pub |

| NTR3 | - | Beta-catenin, TrkB, Rho, Rac1, PKC, AC, Integrin, PI3K, FAK, EGFR | Multiple pathways | Complex signaling network. | encyclopedia.pub |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK, p38, JNK)

This compound signaling frequently converges on the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, including Extracellular signal-Regulated Kinase (ERK), p38 kinase, and c-Jun N-terminal Kinase (JNK) frontiersin.orgebi.ac.ukfrontiersin.orgresearchgate.netnih.govnih.gov. These pathways are crucial for regulating cellular processes such as proliferation, differentiation, inflammation, and survival.

ERK Pathway: Activation of NTR1 can lead to the activation of the ERK pathway, often initiated by PKC or epidermal growth factor receptor (EGFR) transactivation frontiersin.orgencyclopedia.pubfrontiersin.org. This compound has been shown to activate ERK1/2, p38α MAPK, and CREB, as well as MSK1/2 and JNK nih.gov. The ERK pathway is a key mediator of growth factor-induced cell proliferation and survival thermofisher.com.

p38 and JNK Pathways: this compound also activates the p38 and JNK pathways, which are typically involved in cellular responses to stress, inflammation, and apoptosis researchgate.netnih.govnih.govthermofisher.com. Activation of these pathways can contribute to gene expression changes, such as the induction of inflammatory genes researchgate.netnih.gov.

Crosstalk and Integration: These MAPK pathways often exhibit crosstalk and can be integrated with other signaling cascades. For instance, ERK activation can influence JNK signaling by modulating the activity of dual-specificity phosphatases (DUSPs) frontiersin.org.

Table 4: this compound-Mediated MAPK Pathway Activation

| MAPK Pathway | Activation Mechanism(s) | Downstream Effects/Involvement | Reference |

| ERK (p44/p42) | PKC activation, EGFR transactivation, Raf-1 stimulation | Cell proliferation, survival, gene expression (e.g., inflammatory genes) | frontiersin.orgencyclopedia.pubfrontiersin.orgnih.govnih.govthermofisher.com |

| p38 | Stress, inflammatory cytokines, growth factors | Inflammation, cell stress response, gene expression | researchgate.netnih.govnih.govthermofisher.com |

| JNK | Stress, cytokines, growth factors | Inflammation, cell stress response, apoptosis, gene expression | researchgate.netnih.govnih.govthermofisher.com |

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

The PI3K/Akt pathway is another critical intracellular signaling cascade activated by this compound, often downstream of receptor activation and in conjunction with other pathways like EGFR signaling encyclopedia.pubnih.gov.

PI3K/Akt Activation: this compound binding to its receptors can lead to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B) nih.gove-century.us. This activation can be mediated by various mechanisms, including EGFR transactivation and potentially through PI3K isoforms activated by GPCRs nih.gov.

Cellular Roles: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, migration, and metabolism thermofisher.com. In pancreatic cancer cells, NTS/NTSR1 signaling promotes invasiveness and gemcitabine (B846) resistance, partly through the activation of the PI3K/Akt pathway e-century.us. Furthermore, this pathway plays a negative regulatory role in this compound release from intestinal endocrine cells, influencing granule transport and secretion nih.gov. It is also involved in protecting beta cells from apoptosis researchgate.net.

Table 5: this compound-Mediated PI3K/Akt Pathway Activation

| Pathway Component | Activation Trigger(s) | Downstream Effects/Involvement | Reference |

| PI3K/Akt | NTSR1 activation, EGFR transactivation | Cell survival, proliferation, migration, metabolism, NT secretion regulation | encyclopedia.pubthermofisher.comnih.gove-century.usnih.govresearchgate.net |

Neurotensin S Role in Central Nervous System Physiology and Pathophysiology

Modulation of Neurotransmitter Systems

Neurotensin (NT), a tridecapeptide found in the central nervous system (CNS), functions not only as a primary neurotransmitter but also as a significant modulator of various neurotransmitter systems. frontiersin.org Its influence extends to the dopaminergic, glutamatergic, GABAergic, and serotonergic systems, playing a crucial role in a wide array of physiological and pathophysiological processes. frontiersin.org

Functional and Anatomical Interactions with the Dopaminergic System

The most extensively studied interactions of this compound are with the dopamine (B1211576) (DA) system. frontiersin.org There is a close anatomical and functional relationship between this compound and the mesocorticolimbic and nigrostriatal dopamine systems. researchgate.net this compound and its receptors are found in key brain regions associated with dopamine signaling, including the ventral tegmental area (VTA) and the substantia nigra (SN), where dopamine neurons originate, as well as in their projection areas like the nucleus accumbens (NAc) and the striatum. austinpublishinggroup.comnih.gov

This compound receptor 1 (NTS1) mRNA and proteins are particularly enriched on the cell bodies and dendrites of dopaminergic neurons in these areas. austinpublishinggroup.com This co-localization forms the anatomical basis for the profound modulatory effects this compound exerts on dopamine-related functions. austinpublishinggroup.com

This compound has been shown to directly and indirectly modulate dopamine neurotransmission. frontiersin.org One of the key mechanisms is its ability to increase dopamine turnover in both the nigrostriatal and mesolimbic pathways. duke.edu Intracerebroventricular administration of this compound leads to a significant elevation in the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in various brain regions, including the striatum, nucleus accumbens, and amygdala. duke.edunih.gov This suggests an enhanced release and metabolism of dopamine. nih.gov

Furthermore, this compound can stimulate the synthesis of dopamine by up-regulating the gene expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. frontiersin.org Studies have also shown that this compound can increase the accumulation of 3,4-dihydroxyphenylalanine (DOPA), the precursor to dopamine, in striatal neurons. duke.edu The peptide can also inhibit the function of dopamine D2 autoreceptors, which normally act to inhibit dopamine release and synthesis. By blocking this auto-inhibition, this compound effectively increases the firing rate of dopamine neurons and subsequent dopamine release. frontiersin.orgmdpi.com

This compound modulates the sensitivity and signaling of dopamine receptors, particularly the D2 receptor. It can antagonize the effects of dopamine at D2 receptors, a mechanism that may involve the formation of NTS1/D2 receptor heteromers. frontiersin.org This antagonistic interaction is thought to contribute to some of the antipsychotic-like effects of this compound. austinpublishinggroup.com

This compound can decrease the binding affinity of dopamine for D2 receptors. frontiersin.org Through the activation of NTS1 receptors, this compound can inhibit D2 receptor-induced signaling pathways. For instance, NTS1 activation can block the D2 receptor-mediated inhibition of the adenylyl cyclase-PKA-CREB pathway. researchgate.net This modulation of D2 receptor function is a key aspect of the interplay between the this compound and dopamine systems. This compound's effects are not limited to D2 receptors, as it can also modulate D1 receptor signaling pathways. frontiersin.org

Interactions with Glutamatergic Neurotransmission

This compound also interacts with the glutamatergic system, which is critical for excitatory neurotransmission in the brain. The high density of NTS1 receptors is often co-localized with components of the glutamatergic system, indicating a close functional relationship. frontiersin.org this compound can indirectly influence dopaminergic transmission through its effects on glutamate (B1630785) release. frontiersin.org For example, in the nucleus accumbens, this compound can modulate glutamate release, which in turn affects the activity of the ventral striato-pallidal GABAergic anti-reward neurons. researchgate.net This interaction highlights the complex, multi-system regulatory role of this compound.

Modulation of GABAergic System Activity

This compound exerts a bidirectional modulatory effect on the γ-aminobutyric acid (GABAergic) system, the primary inhibitory neurotransmitter system in the CNS. nih.gov In midbrain dopamine neurons, this compound can both enhance and depress GABAergic signaling through distinct receptor subtypes and intracellular pathways. nih.gov

Specifically, this compound acting on NTS1 receptors presynaptically increases the release of GABA at GABA-A receptor synapses. nih.gov This enhancement is dependent on protein kinase A (PKA). nih.gov Conversely, this compound can depress GABA-B receptor-mediated signaling postsynaptically via NTS2 receptors, a process modulated by protein kinase C (PKC). nih.gov This dual action results in a functional shift towards faster inhibitory signaling at dopamine neurons. nih.gov Furthermore, this compound signaling can disinhibit dopamine neurons by suppressing the activity of GABAergic interneurons. news-medical.net

Influence on Serotonergic Neurotransmission

The influence of this compound on the serotonergic (5-HT) system is less extensively characterized compared to its interactions with the dopaminergic system. However, studies have shown that this compound can affect serotonin (B10506) concentrations and turnover in various brain regions. nih.gov The effects are often variable, with both increases and decreases in 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), being observed in different brain areas following this compound administration. nih.gov For instance, the ratio of 5-HIAA to 5-HT, an indicator of serotonin turnover, has been shown to increase in the nucleus accumbens and decrease in the ventral tegmentum. nih.gov These findings suggest that this compound can modulate serotonergic activity in a region-specific manner.

Data Tables

Table 1: Effects of this compound on Dopamine and Serotonin Systems in Rat Brain Regions

| Brain Region | Dopamine (DA) | DOPAC | HVA | 5-HT | 5-HIAA | DOPAC/DA Ratio | HVA/DA Ratio | 5-HIAA/5-HT Ratio |

| Striatum | ↑ | ↑ | ↑ | Variable | Variable | ↑ | ↑ | Variable |

| Nucleus Accumbens | ↑ | ↑ | ↑ | Variable | ↑ | ↑ | ↑ | ↑ |

| Amygdala | ↑ | ↑ | ↑ | Variable | Variable | ↑ | ↑ | Variable |

| Ventral Tegmentum | Variable | ↑ | ↑ | Variable | ↓ | ↑ | ↑ | ↓ |

| Frontal Cortex | Variable | ↑ | ↑ | Variable | Variable | ↑ | ↑ | Variable |

| Septum | Variable | ↑ | ↑ | Variable | Variable | ↑ | ↑ | Variable |

| Hypothalamus | Variable | ↑ | ↑ | Variable | Variable | ↑ | ↑ | Variable |

| Substantia Nigra | Variable | ↑ | ↑ | Variable | Variable | ↑ | ↑ | Variable |

Data compiled from studies on intracerebroventricular administration of this compound in rats. duke.edunih.gov ↑ Indicates an increase, ↓ indicates a decrease, and "Variable" indicates that both increases and decreases have been observed.

Table 2: Summary of this compound's Modulation of Neurotransmitter Systems

| Neurotransmitter System | Key Interaction | Receptor(s) Involved | Mechanism of Action |

| Dopaminergic | Increases dopamine release and synthesis | NTS1 | Inhibition of D2 autoreceptors, upregulation of tyrosine hydroxylase. frontiersin.org |

| Modulates D2 receptor sensitivity | NTS1 | Antagonistic interaction, formation of NTS1/D2 heteromers, decreased dopamine binding affinity. frontiersin.orgaustinpublishinggroup.com | |

| Glutamatergic | Modulates glutamate release | NTS1 | Indirectly influences dopaminergic and GABAergic pathways. frontiersin.orgresearchgate.net |

| GABAergic | Bidirectional modulation of GABA signaling | NTS1, NTS2 | Presynaptic enhancement of GABA-A signaling (NTS1/PKA), postsynaptic depression of GABA-B signaling (NTS2/PKC). nih.gov |

| Serotonergic | Region-specific modulation of serotonin turnover | Not fully elucidated | Altered levels of 5-HT and 5-HIAA in various brain regions. nih.gov |

Cross-talk with Cholinergic Systems

This compound acts as a neuromodulator to several neurotransmitter systems, including the cholinergic system. nih.gov This interaction is crucial for various CNS functions.

Neuroendocrine Regulation

This compound plays a significant role in the neuroendocrine system by modulating the hypothalamic-pituitary axis. nih.gov It influences the release of several key hormones, thereby affecting a wide range of bodily functions. interscienceinstitute.comgenscript.comnicholsinstitute.comumich.edu

Hypothalamic-Pituitary Axis Modulation

This compound is a key player in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. researchgate.netconicet.gov.ar

CRH-ACTH System: this compound stimulates the hypothalamic-pituitary-corticotropin-releasing hormone (CRH)-adrenocorticotropic hormone (ACTH) system. nih.govfrontiersin.org Central administration of this compound leads to an increase in ACTH and corticosterone (B1669441) levels, an effect that is dependent on the activation of CRH receptors in the paraventricular nucleus. nih.govresearchgate.net The modulatory effect of this compound on the pituitary-adrenocortical function in rats appears to be biphasic, with lower doses having a stimulatory effect and higher doses an inhibitory one. nih.govfrontiersin.org Studies have shown that this compound enhances the release of both CRH and ACTH in the rat adrenal medulla. nih.gov Furthermore, the systemic administration of this compound in rats dose-dependently increases plasma ACTH concentration, an effect that can be nullified by a CRH antagonist, suggesting that this compound's role as an ACTH secretagogue is mediated by stimulating CRH release. nih.gov A this compound agonist, PD 149163, has been shown to modulate the HPA axis impairment induced by lipopolysaccharide (LPS) challenge in mice, further highlighting its regulatory role. jabonline.inresearchgate.net

LHRH: this compound is implicated in the regulation of luteinizing hormone (LH) release. wikipedia.org It appears to cause the release of Luteinizing Hormone-Releasing Hormone (LHRH), which in turn affects the release of LH and Follicle-Stimulating Hormone (FSH). interscienceinstitute.comnicholsinstitute.comumich.edu However, there is some debate regarding its precise role, with some studies indicating it evokes the pre-ovulatory Gonadotropin-Releasing Hormone (GnRH)/LH surge, while others suggest it has no effect on GnRH-stimulated LH release. frontiersin.org The effect of this compound on LH secretion seems to require intact dopaminergic and alpha-adrenergic systems. nih.govfrontiersin.org

TSH: this compound is involved in the neuroendocrine control of thyroid hormones by regulating thyroid-releasing hormone (TRH) function and thyroid-stimulating hormone (TSH) secretion. nih.govfrontiersin.org Intraventricular administration of this compound in rats inhibits TSH secretion. nih.gov In vitro studies have shown that triiodothyronine (T3) stimulates the release of immunoreactive this compound from hypothalamic tissue, suggesting a potential negative feedback loop where T3, via this compound, inhibits its own secretion by suppressing TSH release. nih.gov However, other reports suggest that while this compound affects the release of several pituitary hormones, it does not impact TSH or Growth Hormone. interscienceinstitute.comnicholsinstitute.comumich.edu

GH: this compound modulates the release of growth hormone (GH). genscript.comechelon-inc.com It is co-expressed with growth hormone-releasing factor in the arcuate nucleus. nih.govfrontiersin.org this compound regulates GH secretion by modulating the release of somatostatin (B550006) from the median eminence. nih.gov In rats, estrogen facilitates this compound-induced GH release through a mechanism independent of hypothalamic GHRH or somatostatin. nih.gov Systemic administration of this compound in rats leads to increased plasma levels of GH. oup.com

Functional Neurobiology of this compound in the CNS

This compound is involved in a variety of fundamental CNS processes, including pain modulation and thermoregulation. wikipedia.orgmdpi.com

Mechanisms of Pain Modulation and Antinociception

This compound can produce significant analgesia, and its antinociceptive effects are distinct from those of opioids. nih.govcapes.gov.br This has led to interest in developing this compound-based analgesics. nih.govcapes.gov.br The peptide's role in pain modulation is complex, as it can either produce analgesia or enhance pain responses depending on the dose and circumstances. researchgate.netnih.gov

This compound-containing fibers and cell bodies are found in brain regions critical for pain transmission and modulation, such as the periaqueductal gray, the rostroventral medulla (RVM), and the dorsal horn of the spinal cord. researchgate.netjneurosci.org Stress-induced increases in this compound signaling in these areas may be responsible for the transition from pain facilitation to analgesia. researchgate.net

The antinociceptive effects of this compound are mediated by different descending pathways. Its analgesic effect relies on the integrity of spinal noradrenergic neurons and, to a lesser extent, serotonergic neurons. nih.gov Activation of the this compound receptor 1 (NTR1) in the RVM produces antinociception through the spinal release of both norepinephrine (B1679862) and serotonin. nih.gov In contrast, activation of the this compound receptor 2 (NTR2) in the RVM leads to antinociception mediated solely by the spinal release of norepinephrine. nih.gov Systemically administered NTR1 agonists have been shown to produce antinociception by activating descending serotonergic projections from the RVM to the spinal dorsal horn. epain.org Furthermore, this compound has been shown to alleviate chronic pain following spinal cord injury by activating dopaminergic neuron activity in the ventral tegmental area. biolifesas.org

Central Regulation of Appetite, Satiety, and Energy Balance

This compound acts as a key neuromodulator within the brain to control energy homeostasis. mdpi.com Centrally, this compound signaling generally promotes weight loss, in contrast to its peripheral actions which can support weight gain by enhancing gut lipid absorption. nih.govresearchgate.net Within the CNS, this compound exerts a pro-anorexigenic effect, meaning it helps to reduce food intake. mdpi.com This function is primarily mediated through its role as a neurotransmitter in dopaminergic areas of the brain. mdpi.com

Research in animal models has demonstrated that injecting this compound into specific brain regions, such as those within the limbic system, leads to changes in feeding behavior and physical activity. mdpi.com For instance, in the lateral hypothalamic area, this compound interacts with the ghrelin and leptin systems to suppress hunger. mdpi.com Reduced this compound signaling in the brain has been linked to overeating and weight gain in obese rodents, suggesting its importance in maintaining a healthy energy balance. mdpi.com The hormone leptin, which signals energy sufficiency, has been shown to increase the expression of this compound in the brain. nih.gov

Table 1: Experimental Findings on Central this compound's Metabolic Effects

| Brain Region of NT Action | Observed Effect on Behavior | Resulting Impact on Energy Balance | Reference |

|---|---|---|---|

| General (Limbic System) | Induces changes in food intake and activity behavior. | Pro-anorexigenic (reduces food intake). | mdpi.com |

| Lateral Hypothalamic Area | Suppresses hunger and food intake. | Favors weight loss. | mdpi.com |

| Ventral Tegmental Area (VTA) | Diminishes feeding. | Contributes to satiety and weight loss. | researchgate.net |

| IPAC (Central Extended Amygdala) | Activation promotes palatable food intake; inhibition reduces it. | Bidirectionally coordinates hedonic feeding and physical activity. | biorxiv.org |

Modulation of Learning, Memory, and Working Memory

This compound plays a significant role in modulating cognitive functions, including learning, memory, and working memory. nih.gov Its influence is particularly notable in the entorhinal cortex, a brain structure vital for memory formation that is among the first to be affected in Alzheimer's disease. nih.govgrantome.com

Studies have shown that direct microinjection of this compound or an NTSR1 agonist into the entorhinal cortex enhances spatial learning. nih.gov The underlying cellular mechanism involves the activation of NTSR1, which leads to a persistent increase in the firing frequency of neurons. nih.govnih.gov This facilitation of neuronal excitability is mediated by the downregulation of specific potassium channels (TREK-2) through a process requiring phospholipase C and protein kinase C. nih.govnih.gov This suggests that NTSR1 agonists could have therapeutic potential for improving memory. nih.gov

This compound's role extends to other forms of memory as well. In the central nucleus of the amygdala, this compound facilitates passive avoidance learning, an effect also mediated by NTSR1. mdpi.com The peptide's influence on memory is closely tied to its interaction with the dopamine system. plos.org For instance, this compound is co-localized with dopamine in neurons projecting to the prefrontal cortex, a key area for working memory. plos.org Research indicates that this compound deficiency can impair working memory function, and polymorphisms in the NTSR1 gene have been associated with variations in working memory performance in humans. plos.org

Involvement in Reward Processing and Positive Reinforcement

This compound is intricately linked with the brain's reward circuitry, largely through its close anatomical and functional relationship with the mesocorticolimbic and neostriatal dopamine systems. nih.govcapes.gov.br This interaction is central to its role in mediating the rewarding and reinforcing properties of both natural rewards and drugs of abuse. capes.gov.br

The ventral tegmental area (VTA), a critical hub for reward processing, is rich in this compound-like immunoreactivity. nih.gov Projections from the lateral hypothalamus to the VTA release both glutamate and this compound. jneurosci.orgjneurosci.org Here, this compound acts on NTSR1 receptors on dopamine neurons to potentiate NMDA receptor-mediated excitatory signals. jneurosci.orgjneurosci.org This enhancement of glutamatergic transmission promotes reward-seeking behavior. jneurosci.orgjneurosci.org The positive reinforcing properties of this compound are attributed to the activation of the high-affinity NTSR1 in these mesocorticolimbic structures. researchgate.net

Behavioral studies confirm this role. Microinjection of this compound into the central nucleus of the amygdala produces a conditioned place preference in rats, indicating a positive reinforcing effect. frontiersin.org This effect is blocked by both an NTSR1 antagonist and a dopamine D2 receptor antagonist, highlighting that this compound's rewarding action is dependent on both its own receptor and the modulation of the dopamine system. frontiersin.org

Control of Motor Activity and Muscle Relaxation

This compound exerts significant control over motor activity and muscle tone, primarily through its interactions with the central dopamine system. nih.govfrontiersin.org Central administration of this compound generally leads to a suppression of locomotor activity. nih.gov This effect appears to be mediated specifically by the NTSR1 receptor. nih.gov

Research using selective NTSR1 agonists has shown that both systemic administration and direct microinjection into the nucleus accumbens—a key brain region in motor control—are sufficient to reduce locomotion in mice. nih.gov The nucleus accumbens, but not the medial prefrontal cortex, was identified as a critical site for this locomotor-suppressant effect. nih.gov

Furthermore, this compound's modulation of dopamine signaling has direct consequences for motor function. Activation of NTSR1 can inhibit the hyperactivity induced by dopamine D2 receptor agonists. nih.gov In addition to its influence on locomotion, this compound is also involved in muscle relaxation. nih.govfrontiersin.org In the colon, this compound can change propulsive motor patterns into a segmental motor pattern, demonstrating its ability to modulate smooth muscle activity. jnmjournal.org This is mediated by both inhibitory effects involving nitric oxide and excitatory effects involving atropine-sensitive pathways. jnmjournal.org

Central Regulation of Blood Pressure

The role of this compound in the central regulation of blood pressure is complex, with studies revealing divergent effects depending on the route of administration, which suggests the involvement of distinct receptor populations in the brain versus the periphery. ahajournals.org

When administered intravenously, this compound typically acts as a depressor, causing a drop in blood pressure. ahajournals.orgresearchgate.net However, when injected directly into the cerebral ventricles (intracerebroventricularly), this compound is a pressor agent, causing a rise in blood pressure. ahajournals.orgahajournals.org This central pressor effect is repeatable and does not show the rapid tachyphylaxis (tolerance) observed with the peripheral depressor response, indicating that two separate mechanisms and receptor populations are at play. ahajournals.org

The central pressor action of this compound is mediated by different receptors than those used by other potent pressor agents like angiotensin II. ahajournals.orgahajournals.org The pressor effect of angiotensin II can be blocked by its antagonist, saralasin, which has no effect on the this compound-induced pressure increase. ahajournals.org Conversely, thyrotropin-releasing hormone (TRH) can attenuate the central pressor effect of this compound. ahajournals.org The mechanism for the central pressor response involves the sympathetic nervous system, as it can be inhibited by centrally administered alpha-adrenergic antagonists like phentolamine. ahajournals.org

Implications in Neurological and Psychiatric Disorders

Dysregulation of this compound neurotransmission has been implicated in the pathophysiology of a wide range of neurological and psychiatric disorders, largely due to its role as a potent modulator of central neurotransmitter systems, especially dopamine. nih.govnih.govfrontiersin.org

Schizophrenia: A significant body of research suggests a role for this compound in schizophrenia. nih.gov This hypothesis is based on the close interaction between this compound and dopamine systems, which are known to be dysregulated in the disorder. capes.gov.br Central administration of this compound produces antipsychotic-like effects in animal models, leading to interest in NTSR1 as a novel target for treatment. frontiersin.org

Parkinson's Disease: Given that NTSR1 receptors are highly expressed on the nigrostriatal dopaminergic neurons that degenerate in Parkinson's disease, this compound is implicated in its pathophysiology. frontiersin.org this compound analogs have demonstrated antiparkinson-like effects in animal models of the disease. nih.gov

Substance Abuse and Addiction: this compound-containing circuits mediate some of the rewarding and sensitizing properties of drugs of abuse. nih.govcapes.gov.br The interaction between this compound and dopamine in reward pathways suggests that this compound receptors could be targets for treating addiction. capes.gov.br NTSR1 is particularly interrelated with substance abuse. rjpbr.comnih.gov

Stress-Related Disorders: As detailed previously, the neurotensinergic system is heavily involved in depression, anxiety, and PTSD. rjpbr.comnih.gov Different receptors appear to be implicated in different conditions: NTSR1 and NTSR3 are primarily linked to depression, while NTSR2 is more closely associated with PTSD and fear memory. rjpbr.comnih.gov

Eating Disorders: Alterations in central this compound signaling may contribute to disordered feeding and body weight in conditions like anorexia nervosa and obesity. nih.govnih.gov

Table 2: Implication of this compound System Components in CNS Disorders

| Disorder | Associated this compound System Component(s) | Key Research Finding | Reference |

|---|---|---|---|

| Schizophrenia | NT, NTSR1, Dopamine System | Dysregulation of NT neurotransmission in dopamine pathways is hypothesized; central NT has antipsychotic-like effects. | nih.govcapes.gov.brfrontiersin.org |

| Parkinson's Disease | NT, NTSR1 | NTSR1 is highly expressed on degenerating dopaminergic neurons; NT analogs show therapeutic potential in models. | nih.govfrontiersin.org |

| Substance Abuse | NT, NTSR1, Dopamine System | NT mediates rewarding properties of drugs; NTSR1 is linked to drug abuse mechanisms. | nih.govnih.govcapes.gov.br |

| Depression | NTSR1, NTSR3 | These receptors are primarily implicated in the pathophysiology of depression. | rjpbr.comnih.gov |

| Anxiety | NTSR1, NTSR2, NTSR3 | All three this compound receptors are involved in stress and anxiety responses. | rjpbr.comnih.gov |

| PTSD | NTSR1, NTSR2 | NTSR2 is primarily implicated, with a secondary role for NTSR1. NTSR2 is also linked to fear memory. | rjpbr.comnih.gov |

| Eating Disorders | Central NT Signaling | Disrupted central NT signaling may contribute to disordered eating and body weight in anorexia and obesity. | nih.govnih.gov |

Pathophysiological Mechanisms in Schizophrenia and Antipsychotic Drug Action

This compound has been extensively studied for its involvement in the pathophysiology of schizophrenia and its role in the mechanism of action of antipsychotic drugs. nih.gov The neuropeptide is considered to function as an endogenous antipsychotic. nih.govfrontiersin.org

Clinical studies have revealed that a subset of drug-free individuals with schizophrenia exhibit decreased concentrations of this compound in their cerebrospinal fluid (CSF). nih.govmdpi.compnas.org These lower CSF this compound levels have been correlated with more severe psychopathology, including negative symptoms. pnas.orgpsychiatryonline.orgfrontiersin.org Effective treatment with antipsychotic medications has been shown to normalize these reduced CSF this compound concentrations, and this normalization is associated with clinical improvement, particularly in negative symptoms. mdpi.compsychiatryonline.org

The mechanism of action of antipsychotic drugs appears to be closely linked to the this compound system. nih.gov Both typical and atypical antipsychotics have been found to increase this compound synthesis and release. psychiatryonline.orgjneurosci.org However, their effects differ based on brain region. Typical antipsychotics, like haloperidol, increase this compound in both the nucleus accumbens and the striatum. pnas.org In contrast, atypical antipsychotics, such as clozapine, olanzapine, and quetiapine, selectively increase this compound in limbic regions like the nucleus accumbens, which may account for their improved side-effect profile. pnas.orgpsychiatrist.com This selective action in limbic areas is thought to contribute to their therapeutic efficacy with a lower risk of extrapyramidal symptoms. frontiersin.orgpnas.org

Animal studies further support the role of this compound in mediating the effects of antipsychotic drugs. The behavioral and biochemical effects of centrally administered this compound are remarkably similar to those of systemically administered antipsychotics. nih.govjneurosci.org Furthermore, this compound receptor agonists have demonstrated antipsychotic-like activity in various animal models. frontiersin.orgmdpi.compsychiatryonline.org For instance, the this compound agonist NT69L can block hyperactivity induced by psychostimulants like d-amphetamine and phencyclidine (PCP). mdpi.com Conversely, the blockade of this compound receptors can prevent the therapeutic-like behavioral effects of both typical and atypical antipsychotics in animal models. jneurosci.org This suggests that increased this compound neurotransmission is a critical component of the clinical efficacy of these drugs. jneurosci.org

The development of this compound receptor agonists that can cross the blood-brain barrier is an area of interest for novel schizophrenia treatments. psychiatryonline.orgmiami.edunih.gov

Interactive Data Table: Effects of Antipsychotics on this compound

| Drug Class | Drug Example(s) | Effect on this compound in Nucleus Accumbens (Limbic) | Effect on this compound in Striatum (Motor) | Associated Clinical Profile |

| Typical Antipsychotics | Haloperidol | Increase | Increase | Higher risk of extrapyramidal symptoms |

| Atypical Antipsychotics | Clozapine, Olanzapine, Quetiapine | Increase | No significant change | Lower risk of extrapyramidal symptoms |

Role in Substance Use Disorders and Addiction Mechanisms

This compound's close anatomical and functional relationship with the brain's dopamine systems, particularly the mesocorticolimbic pathway, implicates it in the rewarding and sensitizing properties of drugs of abuse. researchgate.net The interaction between this compound and dopamine is central to its role in addiction mechanisms.

Animal studies have demonstrated that this compound can modulate the behavioral effects of psychostimulants. For example, this compound and its agonists can block hyperactivity induced by amphetamine. mdpi.com This suggests a complex interaction where this compound can counteract some of the dopamine-mediated effects of these drugs.

The nucleus accumbens is a key brain region for the rewarding effects of drugs. This compound activity within this area is particularly important. Research has shown that blocking this compound receptors in the nucleus accumbens shell can enhance cocaine self-administration in rats. mdpi.com This indicates that endogenous this compound in this region may serve to limit the reinforcing effects of cocaine.

Furthermore, this compound has been implicated in the long-term changes in the brain that lead to addiction, such as behavioral sensitization. The administration of a this compound receptor antagonist during cocaine withdrawal has been found to decrease locomotor sensitization. mdpi.com

The development of drugs targeting this compound receptors has been suggested as a potential therapeutic strategy for treating substance use disorders. researchgate.net

Contribution to Neurodegenerative Diseases (e.g., Parkinson's Disease)

The involvement of this compound in neurodegenerative diseases, particularly Parkinson's disease, is primarily linked to its close association with dopaminergic neurons in the substantia nigra and ventral tegmental area. These are the neuronal populations that are most affected in Parkinson's disease.

This compound has been shown to have neuroprotective effects on dopaminergic neurons. In animal models, this compound can protect these neurons from toxins that are used to model Parkinson's disease. This has led to the hypothesis that this compound receptor agonists could be a therapeutic avenue for slowing the progression of the disease. nih.gov

The rationale for developing this compound receptor agonists for Parkinson's disease is based on the peptide's ability to modulate dopamine signaling and provide neuroprotection. nih.gov As such, peptide analogues of this compound that are resistant to degradation and can cross the blood-brain barrier are of significant interest for potential therapeutic use in Parkinson's disease and other neuropsychiatric conditions. nih.gov

Exploration in Depression and Anxiety-Related Behaviors

Research into the role of this compound in depression and anxiety is ongoing, with evidence suggesting its involvement in the modulation of mood and stress responses. Clinical studies have observed decreased plasma levels of this compound in patients with major depressive disorder. frontiersin.org

In a study involving patients with first-episode schizophrenia, bipolar disorder, and major depressive disorder, all three patient groups showed lower plasma concentrations of several neuropeptides, including this compound, compared to healthy controls. frontiersin.org This suggests a potential common neurobiological element across these mood and psychotic disorders.

Animal models are being used to further elucidate the specific role of this compound systems in anxiety and depression-related behaviors. The complex interplay between this compound and other neurotransmitter systems known to be involved in mood regulation, such as serotonin and the hypothalamic-pituitary-adrenal (HPA) axis, is a key area of investigation.

Potential Involvement in Autism Spectrum Disorder

The potential role of this compound in Autism Spectrum Disorder (ASD) is an emerging area of research. Given this compound's influence on social behavior and its interaction with neurotransmitter systems implicated in ASD, such as dopamine, there is a basis for exploring its involvement.

Animal studies are critical in this exploration. Research in rodent models can help to determine if alterations in the this compound system lead to behaviors that are analogous to the core symptoms of ASD, such as deficits in social interaction and communication, and the presence of repetitive behaviors. While direct clinical evidence in humans is still limited, the foundational science regarding this compound's functions provides a rationale for further investigation into its potential contribution to the pathophysiology of ASD.

Neurotensin S Role in Peripheral Systems Physiology and Pathophysiology

Gastrointestinal System Functions

Neurotensin is a key regulator of digestive processes, influencing everything from nutrient absorption and gut motility to the growth and renewal of the intestinal lining. gastrores.orgresearchgate.net Its release is intricately linked to the presence of food, especially fats, in the gut lumen. nih.govnih.gov

This compound is predominantly synthesized and secreted by specialized enteroendocrine cells known as N-cells. mdpi.comfrontiersin.org These cells are most abundant in the mucosa of the distal small intestine, particularly the ileum. gastrores.orgmdpi.comresearchgate.net Immunohistochemical studies have located this compound-immunoreactive cells within the crypts and villous epithelium of the ileum. researchgate.netjst.go.jp

The primary stimulus for this compound secretion is the ingestion of dietary fats. researchgate.netnih.govnih.gov The presence of fatty acids in the intestinal lumen triggers the release of NT from N-cells into the circulation. nih.govsemanticscholar.org In addition to lipids, ingested protein and glucose have also been identified as potential signals for this compound production and secretion. mdpi.comjst.go.jp In the chicken ileum, a significant correlation has been observed between the frequency of this compound-immunoreactive cells and daily protein intake. jst.go.jp

Within the enteroendocrine cells of the ileum, this compound is often co-localized and co-secreted with other gut hormones, such as glucagon-like peptide-1 (GLP-1), indicating a complex and coordinated regulation of metabolic processes. mdpi.comfrontiersin.orgresearchgate.net

| Table 1: this compound Secretion and Localization | |

| Location | Enteroendocrine N-cells, predominantly in the crypts and villi of the ileum. gastrores.orgfrontiersin.orgresearchgate.netjst.go.jp |

| Primary Stimuli | Ingestion of dietary fats and lipids. researchgate.netnih.govnih.govnih.govsemanticscholar.org |

| Other Stimuli | Dietary protein and glucose. mdpi.comjst.go.jp |

| Co-Localization | Often found with Glucagon-like peptide-1 (GLP-1) in the same enteroendocrine cells. mdpi.comresearchgate.net |

A primary function of circulating this compound is the facilitation of nutrient absorption, especially fats. researchgate.netnih.gov Released in response to a fatty meal, NT promotes the translocation and absorption of fatty acids from the gut lumen. nih.govnih.gov This process is mediated by this compound receptors, with studies suggesting the involvement of NTSR1 and NTSR3. researchgate.net By enhancing fat absorption, this compound plays a direct role in energy homeostasis. nih.gov

Beyond lipids, this compound also influences the absorption of other substances. It has been shown to enhance the absorption of taurocholate, a bile acid essential for the formation of micelles and the digestion of fat. physiology.org The release of this compound itself is stimulated by both glucose and fat, highlighting its role in the broader context of nutrient sensing and processing in the gut. mdpi.com

| Table 2: this compound's Effect on Nutrient Absorption | |

| Lipids/Fatty Acids | Promotes translocation and absorption from the gut lumen. researchgate.netnih.govnih.gov |

| Taurocholate | Enhances absorption from the proximal small intestine. physiology.org |

| Glucose | Glucose ingestion stimulates this compound release. mdpi.com |

This compound exerts a complex and region-specific influence on the motility of the gastrointestinal tract. It generally acts to slow the transit of food through the upper gut while promoting movement in the colon. Specifically, this compound decreases the pressure of the lower esophageal sphincter, delays gastric emptying, and reduces the frequency of contractions in the duodenum and jejunum. psu.eduwjgnet.com This inhibitory effect on upper gastrointestinal motility is thought to increase the transit time of luminal contents, thereby allowing more time for the digestion and absorption of nutrients, particularly lipids. psu.edunih.gov In contrast, this compound stimulates colonic motility. gastrores.orgwjgnet.com

Regarding secretions, this compound's effects are also varied. It can stimulate pancreatic and intestinal secretions, which aids in the digestive process. gastrores.orgphysiology.org For instance, by stimulating pancreatic secretion, this compound facilitates the digestion of fat. physiology.org However, its effect on gastric secretion can be inhibitory. In chickens, intravenous infusion of this compound was found to inhibit the output of pepsin from the proventriculus, although it did not affect the volume or pH of the gastric secretions. psu.edunih.gov It may also inhibit the vagally-stimulated secretion of gastric acid. gastrores.org

| Table 3: this compound's Influence on Gastrointestinal Motility and Secretions | |

| Motility | |

| Stomach & Small Intestine | Decreases motility, delays gastric emptying. gastrores.orgpsu.eduwjgnet.com |

| Colon | Stimulates motility. gastrores.orgwjgnet.com |

| Secretions | |

| Gastric | Inhibits pepsin output and vagally-stimulated acid secretion. gastrores.orgpsu.edunih.gov |

| Pancreatic & Intestinal | Stimulates secretions to aid digestion. gastrores.orgphysiology.org |

This compound has significant trophic, or growth-promoting, effects on the mucosa of the small and large bowel. gastrores.org This function is critical for maintaining the integrity of the intestinal lining, which undergoes continuous and rapid renewal. nih.gov The regulatory role of this compound extends to the fundamental level of intestinal stem cells (ISCs), which are responsible for generating all the differentiated cell types of the epithelium. nih.govnih.gov

The influence of this compound on ISC function and crypt cell proliferation is notably dependent on the body's nutritional state. nih.govnih.govuky.edu

Under nutrient-rich conditions , such as after a meal, this compound stimulates the extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathway, which promotes cell-cycle progression and leads to crypt cell proliferation. nih.govuky.edu

Under conditions of nutrient depletion , such as fasting, this compound's role shifts to one of maintenance. It stimulates the WNT/β-catenin signaling pathway, which enhances ISC function and preserves the stem cell pool. nih.govuky.edumdpi.com Studies in mice have shown that the loss of this compound impairs this fasting-induced activation of WNT/β-catenin signaling, leading to reduced crypt cell proliferation and impaired ISC function. nih.govuky.edu

This evolutionarily conserved role highlights this compound as a critical regulator that adapts the intestine's proliferative and regenerative capacity to nutrient availability. nih.govuky.edu

Endocrine Pancreas Function

Beyond the gastrointestinal tract, this compound also exerts direct effects on the endocrine pancreas, influencing the secretion of key hormones that regulate blood glucose levels.

Research on isolated pancreatic islets has revealed that this compound has a dual, glucose-dependent effect on the release of insulin (B600854) and glucagon (B607659). frontiersin.orgnih.govoup.com

At low glucose concentrations , this compound stimulates the release of both insulin and glucagon. frontiersin.orgnih.govoup.com In one study using rat islets, this compound at concentrations of 10-100 nM increased the release of insulin by 60% and glucagon by 90% in the presence of low glucose. nih.gov

Under stimulated conditions , such as in the presence of high glucose or arginine, this compound has the opposite effect, inhibiting the release of both insulin and glucagon. frontiersin.orgnih.govoup.com

This complex regulatory action suggests that this compound may act as a modulator of pancreatic islet function, fine-tuning hormone release based on the prevailing metabolic state. nih.gov In vivo studies have shown that this compound administration can lead to hypoinsulinemia (low insulin levels) and consequent hyperglycemia (high blood sugar). frontiersin.org

| Table 4: Dual Effects of this compound on Insulin and Glucagon Release | |

| Condition | Effect on Insulin and Glucagon Secretion |

| Low Glucose | Stimulatory. frontiersin.orgnih.govoup.com |

| High Glucose or Arginine | Inhibitory. frontiersin.orgnih.govoup.com |

Protective Effects on Pancreatic Beta Cells

A significant body of research points to the protective role of this compound against pancreatic beta cell apoptosis, or programmed cell death. nih.govmdpi.com Studies have demonstrated that this compound can effectively shield these vital cells from the damaging effects of cytotoxic agents such as staurosporine (B1682477) and interleukin-1β (IL-1β). nih.govmdpi.com This protective mechanism is mediated through the activation of specific signaling pathways, including the PI-3 kinase and MAP kinase pathways, which ultimately leads to a reduction in caspase-3 activity, a key enzyme in the apoptotic process. nih.gov

The anti-apoptotic effect of this compound on beta cells appears to be primarily mediated through the this compound receptor 2 (NTSR2) and this compound receptor 3 (NTSR3), also known as sortilin. nih.govmdpi.comfrontiersin.org The formation of a heterodimeric complex between NTSR2 and NTSR3 is crucial for activating the Akt signaling pathway, which is instrumental in promoting cell survival. mdpi.com This protective function is physiologically relevant as this compound is released into the circulation following a meal, particularly one high in fat, which can be cytotoxic to beta cells. mdpi.com

Contribution to Glucose Homeostasis

The influence of this compound on glucose homeostasis is complex, exhibiting a dual action on insulin secretion. up.ptresearchgate.netnih.gov At low glucose concentrations, this compound stimulates the release of insulin from pancreatic beta cells. up.ptresearchgate.netnih.gov Conversely, at high glucose levels, it has an inhibitory effect on glucose-induced insulin secretion. up.ptresearchgate.netnih.gov This suggests a modulatory role for this compound in fine-tuning insulin release based on the prevailing glucose environment.

Recent studies have further illuminated the mechanisms behind this compound's glucoregulatory effects. Peripheral administration of this compound has been shown to improve glucose tolerance in both lean and obese mouse models, an effect that is dependent on the this compound receptor 1 (NTSR1). endocrine-abstracts.org This improvement in glucose control is associated with increased circulating insulin levels. endocrine-abstracts.org The signaling appears to be mediated by NTSR1-expressing enteropancreatic neurons, highlighting a gut-pancreas neuronal axis in the regulation of glucose homeostasis by this compound. endocrine-abstracts.org The potential of this compound to be considered a third incretin (B1656795) hormone, alongside GIP and GLP-1, has been raised due to its ability to stimulate insulin secretion. up.pt

Adipose Tissue and Metabolic Regulation

Control of Fat Homeostasis

This compound plays a significant role in multiple stages of lipid metabolism, including the absorption, emulsification, digestion, and storage of fats. mdpi.com It is released from enteroendocrine cells in the small intestine in response to the presence of dietary fats in the gut. nih.govmdpi.com Upon release, it facilitates the absorption of fatty acids. mdpi.comnih.gov Studies on mice lacking this compound have shown a marked reduction in intestinal fat absorption, protecting them from diet-induced obesity. nih.govresearchgate.net This suggests that this compound is a key factor in promoting the uptake and storage of dietary lipids. Furthermore, this compound signaling through NTSR2 in white adipocytes has been found to regulate food intake by controlling ceramide metabolism and the production of GDF15. iu.edu

Association with Visceral Adipose Tissue Inflammation

Elevated levels of this compound are linked to inflammation within visceral adipose tissue, a key factor in the development of metabolic complications. mdpi.commdpi.comresearchgate.net In obese individuals, higher plasma concentrations of pro-neurotensin (a stable precursor to this compound) are associated with increased macrophage infiltration and the expression of inflammatory markers in omental white fat. mdpi.commdpi.com Animal studies have shown that elevated this compound levels promote the accumulation of visceral fat and adipose tissue inflammation. mdpi.com In experimental models of colitis, this compound has been shown to induce the secretion of the pro-inflammatory cytokine IL-6 from preadipocytes, further highlighting its role in adipose tissue inflammation. pnas.org

Link to Obesity, Insulin Resistance, and Type 2 Diabetes Pathogenesis

There is a strong and consistent association between elevated circulating levels of pro-neurotensin and an increased risk of obesity, insulin resistance, and type 2 diabetes. mdpi.comnih.govnih.govmdpi.com Large-scale human studies have demonstrated that individuals with higher fasting pro-neurotensin levels have a significantly greater risk of developing these metabolic disorders. nih.govsci.news In non-obese individuals, high levels of pro-neurotensin have been shown to double the risk of developing obesity later in life. nih.govsci.news

The mechanisms underlying this link are multifaceted. This compound's role in promoting fat absorption and visceral fat accumulation contributes directly to weight gain and the development of obesity. mdpi.comnih.gov The associated inflammation in adipose tissue further exacerbates insulin resistance. mdpi.commdpi.com Studies in mice have shown that a lack of this compound protects against high-fat-diet-induced obesity, hepatic steatosis, and insulin resistance, providing strong evidence for a causal role of this compound in the pathogenesis of these conditions. nih.govresearchgate.net

Interactive Data Table: this compound's Role in Metabolic Conditions

| Condition | Key Findings | Supporting Evidence |

|---|---|---|

| Obesity | High pro-neurotensin levels predict future obesity development. nih.govsci.news this compound promotes intestinal fat absorption. nih.govresearchgate.net | NT-deficient mice are protected from diet-induced obesity. nih.govresearchgate.net |

| Insulin Resistance | Elevated pro-neurotensin is associated with insulin resistance. mdpi.comnih.govmdpi.com | NT-deficient mice are protected from high-fat-diet-induced insulin resistance. nih.govresearchgate.net |

| Type 2 Diabetes | High pro-neurotensin levels are a risk factor for type 2 diabetes. mdpi.comnih.gov | The prothis compound system is implicated in T2D development through effects on insulin resistance and glucose regulation. nih.gov |

| Visceral Adipose Tissue Inflammation | Higher pro-neurotensin levels correlate with macrophage infiltration in visceral fat. mdpi.commdpi.com | This compound induces IL-6 secretion in preadipocytes. pnas.org |

Immunological and Inflammatory Processes

This compound is an important modulator of immune and inflammatory responses in various peripheral tissues. mdpi.combiolife-publisher.itmdpi.com It interacts with a range of immune cells, including leukocytes, mast cells, and dendritic cells, stimulating the release of cytokines and promoting chemotaxis. nih.gov The effect of this compound on inflammation can be context-dependent, exhibiting both pro- and anti-inflammatory properties. biolife-publisher.it

In the context of skin inflammation, this compound can modulate the inflammatory status of fibroblasts. nih.gov For instance, it can decrease the expression of the chemoattractant CCL11 while increasing the pro-inflammatory cytokine IL-8 in homeostatic conditions. nih.gov Conversely, under inflammatory conditions, it can decrease the expression of CCL4 and IL-6. nih.gov this compound and its receptor, NTSR1, are also implicated in mediating inflammatory responses in the colon. pnas.org Furthermore, this compound can modulate macrophage function, potentially offering a protective effect in certain inflammatory conditions by suppressing the production of pro-inflammatory cytokines. nih.gov

Modulation of Immune Cell Function

This compound has been shown to interact with various immune cells, including leukocytes, mast cells, dendritic cells, macrophages, and lymphocytes, influencing their function and response in both normal and pathological conditions. jci.orgnih.gov